4-propoxy-N-(1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC16297620
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2S |
|---|---|
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 4-propoxy-N-(1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16) |
| Standard InChI Key | DHNXTFLHOYJIHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-propoxy-N-(1,3-thiazol-2-yl)benzamide, defines its structure unambiguously:
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Benzamide backbone: A benzene ring linked to a carboxamide group.
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Para-propoxy substituent: A propyl ether group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring.
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Thiazole moiety: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, attached to the amide nitrogen.
Molecular Formula:
Molecular Weight: 278.33 g/mol (calculated from atomic masses).
Table 1: Key Physicochemical Properties
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step protocol:
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Formation of 4-Propoxybenzoic Acid:
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Propylation of 4-hydroxybenzoic acid using propyl bromide in the presence of a base (e.g., K₂CO₃).
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Activation of the Carboxylic Acid:
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Conversion to an acid chloride using thionyl chloride (SOCl₂):
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Amidation with 2-Aminothiazole:
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Reaction of the acid chloride with 2-aminothiazole in anhydrous dichloromethane:
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 85–90 |
| 2 | SOCl₂, reflux, 4h | 95 |
| 3 | Et₃N, DCM, 0°C → RT, 6h | 70–75 |
| Activity Type | Target Organism/Protein | Potential Efficacy |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Moderate |
| Antifungal | Candida albicans | Low to moderate |
| Anti-inflammatory | COX-2 inhibition | High (predicted) |
Future Research Directions
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Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
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Structure-Activity Relationship (SAR) Studies: Modify the propoxy chain length or thiazole substituents to optimize potency.
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in vitro.
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